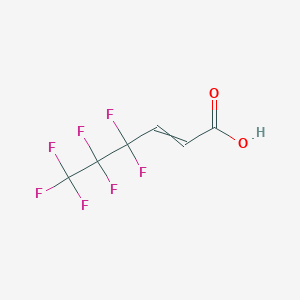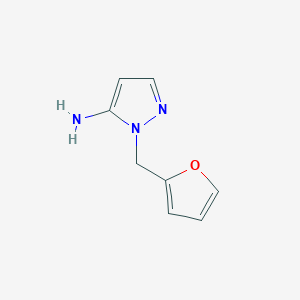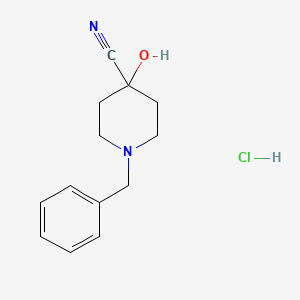
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Vue d'ensemble
Description
“4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO3 . It is a useful research chemical .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid”, has been explored in various studies. One method involves the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular weight of “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 257.17 g/mol . The InChI key and canonical SMILES for this compound can be found in various chemical databases .Chemical Reactions Analysis
The reactivity of quinoline derivatives has been studied in the context of their potential as anticancer agents . For instance, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against certain cancer cell lines .Applications De Recherche Scientifique
Application in Cancer Research
- Specific Scientific Field: Cancer Research
- Summary of the Application: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, has been found to exhibit moderate cytotoxic activity against certain cancer cell lines . This compound has been modified in various ways to enhance its cytotoxic activity .
- Methods of Application or Experimental Procedures: The compound was heated with chloroacetyl chloride to give a mixture of two isomeric O-acylation products . It was also reacted with acetyl chloride in NaOH to form an N-acylation product . Further reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded the corresponding condensation products .
- Results or Outcomes: The modified compound exhibited a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Application in Synthesis of Heterocycles
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Hydroxy-2-quinolones, which include 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are of interest due to their unique biological activities .
- Methods of Application or Experimental Procedures: The synthetic approaches involve various reactions with different reagents to form the desired heterocycles . The exact procedures and technical details would depend on the specific heterocycle being synthesized .
- Results or Outcomes: The synthesized heterocycles have shown unique biological activities, making them valuable in drug research and development .
Application in Development of Trifluoromethylpyridines
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: The trifluoromethyl group in 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is strongly electron withdrawing . This property makes it valuable in the development of trifluoromethylpyridines .
- Methods of Application or Experimental Procedures: The trifluoromethyl group can be treated as a purely electron-withdrawing group during compound development . The exact procedures and technical details would depend on the specific trifluoromethylpyridine being synthesized .
- Results or Outcomes: The development of trifluoromethylpyridines can lead to the creation of new compounds with potential pharmaceutical applications .
Application in Agrochemical and Pharmaceutical Industries
- Specific Scientific Field: Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures: The exact procedures and technical details would depend on the specific TFMP derivative being synthesized and its intended use .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in Synthesis of Fused Heterocycles
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Hydroxy-2-quinolones, which include 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are of interest due to their unique biological activities .
- Methods of Application or Experimental Procedures: The synthetic approaches involve various reactions with different reagents to form the desired heterocycles . The exact procedures and technical details would depend on the specific heterocycle being synthesized .
- Results or Outcomes: The synthesized heterocycles have shown unique biological activities, making them valuable in drug research and development .
Safety And Hazards
Propriétés
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPASQZKLXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964365 | |
| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
49713-47-5 | |
| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49713-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B1333278.png)




![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)




